

Dihydroartemisinin basic chemical and physical properties

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Dihydroartemisinin: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of **Dihydroartemisinin** (DHA). It includes quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its interactions with critical cellular signaling pathways.

Chemical and Physical Properties

Dihydroartemisinin, the active metabolite of artemisinin and its derivatives, is a potent antimalarial agent with growing interest in its anticancer properties.[1][2] Its core chemical and physical characteristics are summarized below.

Data Summary Table



Property	Value
IUPAC Name	(3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro- 3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3- j]-1,2-benzodioxepin-10-ol
Synonyms	Dihydroqinghaosu, Artenimol, DHA[1][3]
CAS Number	71939-50-9[3][4]
Molecular Formula	C15H24O5[3]
Molecular Weight	284.35 g/mol [3][5]
Appearance	White crystalline powder[6][7]
Melting Point	145-150 °C[8], 153 °C (decomposes)[7], 164- 165 °C[4]
Solubility	Water: < 0.1 g/L (insoluble or slightly soluble)[1] Ethanol: 9 mg/mL[9] DMSO: 52.5 mg/mL[9] Chloroform, Acetone, Ethyl Ether: Soluble[4][8]
pKa (Strongest Acidic)	12.11 (Predicted)[10]
logP	2.25 (Predicted)[10]
Polar Surface Area	57.15 Ų (Predicted)[10]
Hydrogen Bond Donors	1 (Predicted)[10]
Hydrogen Bond Acceptors	5 (Predicted)[10]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year[9]

Experimental Protocols

The following sections detail the standard methodologies used to determine the key physical and chemical properties of solid organic compounds like **Dihydroartemisinin**.

Melting Point Determination (Capillary Method)

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The melting point is a critical indicator of a compound's purity.[5] A sharp melting range typically signifies a high degree of purity.[11]

Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is recorded.[7]

Procedure:

- Sample Preparation: A small amount of the dry, powdered compound is packed into a thinwalled capillary tube, sealed at one end, to a height of about 3 mm.[12]
- Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[5][12]
- Heating: The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[5]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[13]

Solubility Determination

Solubility is determined by adding a solute to a solvent until no more will dissolve, creating a saturated solution at a specific temperature.

Principle: The maximum mass of a substance that can dissolve in a given volume of a solvent at a constant temperature is measured.

Procedure:

- Solvent Measurement: A precise volume of the desired solvent (e.g., 1 mL of water, ethanol, or DMSO) is placed into a vial or test tube.[14]
- Solute Addition: A small, pre-weighed amount of the compound is added to the solvent.[14]
- Dissolution: The mixture is agitated vigorously (e.g., by vortexing or sonication) for a set period to ensure maximum dissolution.[9]



- Observation: The solution is visually inspected for any undissolved solid.
- Iteration: If the solid dissolves completely, more is added in small, weighed increments until a
 precipitate persists.[14]
- Quantification: The total mass of the compound that dissolved in the solvent volume is calculated to determine the solubility, often expressed in mg/mL or g/L.[14]

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of a compound by analyzing its interaction with electromagnetic radiation.[15]

2.3.1. UV-Visible Spectroscopy

Principle: This technique measures the absorption of ultraviolet and visible light by a molecule. [16] The absorption is due to electronic transitions within the molecule and is characteristic of the types of bonds and functional groups present, particularly conjugated systems.[17]

Procedure:

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).
- Blank Measurement: The absorbance of the pure solvent is measured first to establish a baseline (blank).
- Sample Measurement: The sample solution is placed in a cuvette in the spectrophotometer, and light is passed through it.
- Spectrum Acquisition: The instrument scans a range of wavelengths (typically 200-800 nm)
 and records the absorbance at each wavelength, generating a UV-Vis spectrum.[16]

2.3.2. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups, providing a molecular "fingerprint."

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Procedure (Thin Solid Film Method):

- Sample Preparation: A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[18]
- Film Deposition: A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr).[18]
- Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film
 of the compound on the plate.[18]
- Spectrum Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[19]

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb radiofrequency radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the molecular structure and connectivity of atoms.

Procedure:

- Sample Preparation: For a ¹H NMR spectrum, 5-25 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20][21] For ¹³C NMR, a more concentrated solution (50-100 mg) is typically required.[20]
- Filtration: The solution is filtered through a small plug of glass wool or a syringe filter directly into a clean NMR tube to remove any particulate matter.[21]
- Analysis: The NMR tube is placed into the spectrometer's probe. The magnetic field is shimmed to be as homogeneous as possible.
- Spectrum Acquisition: Radiofrequency pulses are applied, and the resulting signals from the nuclei are detected and transformed into a spectrum.



2.3.4. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is first vaporized and then ionized. The resulting ions are separated based on their m/z ratio and detected. This provides the exact molecular weight and, through fragmentation patterns, information about the molecular structure.[22]

Procedure (Electron Impact Ionization):

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is heated in a vacuum to enter the gas phase.[22]
- Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which knocks an electron off a molecule to form a molecular ion (a radical cation).
- Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[23]
- Separation: In the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are deflected according to their m/z ratio.
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The instrument records the m/z ratio and relative abundance of all ions to produce a mass spectrum.

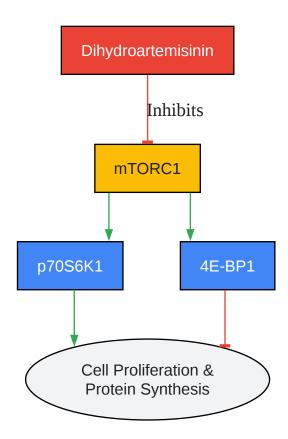
Signaling Pathway Visualizations

Dihydroartemisinin exerts its biological effects, particularly its anticancer activity, by modulating various cellular signaling pathways. It is known to inhibit pathways that promote cell survival and proliferation while activating pathways that lead to cell death.[3][24]

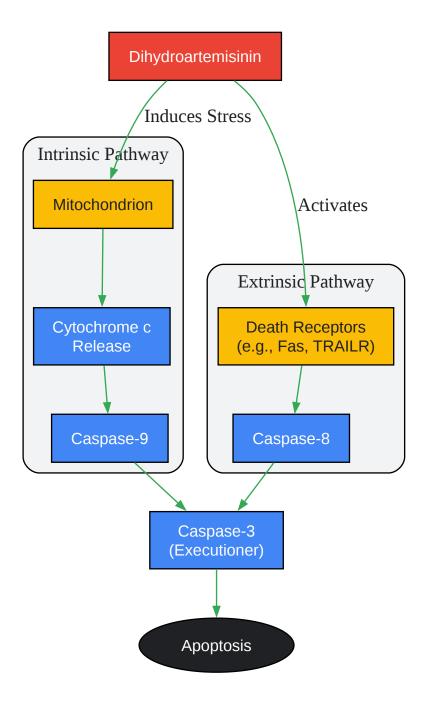
DHA-Induced Inhibition of the mTORC1 Signaling Pathway

Dihydroartemisinin has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[9][25] This inhibition leads to a decrease in protein synthesis and cell cycle progression.[26]

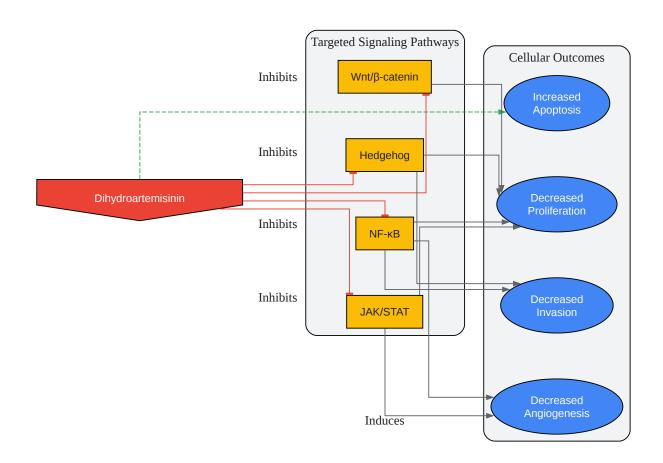












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